molecular formula C11H9ClFI B3013260 1-(2-Chloro-4-fluorophenyl)-3-iodobicyclo[1.1.1]pentane CAS No. 2287342-64-5

1-(2-Chloro-4-fluorophenyl)-3-iodobicyclo[1.1.1]pentane

Cat. No.: B3013260
CAS No.: 2287342-64-5
M. Wt: 322.55
InChI Key: GKXUTWAQDKXZBW-UHFFFAOYSA-N
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Description

1-(2-Chloro-4-fluorophenyl)-3-iodobicyclo[1.1.1]pentane is a compound that belongs to the bicyclo[1.1.1]pentane family. This compound is characterized by its unique structure, which includes a bicyclic framework with a 1.1.1 configuration. The presence of chloro, fluoro, and iodo substituents on the phenyl ring adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-4-fluorophenyl)-3-iodobicyclo[1.1.1]pentane typically involves the preparation of the bicyclo[1.1.1]pentane core followed by the introduction of the substituents. One common method involves the use of [1.1.1]propellane as a starting material. The reaction with appropriate halogenated phenyl derivatives under specific conditions can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to generate [1.1.1]propellane, which can then be derivatized into various bicyclo[1.1.1]pentane species . This method allows for high throughput and efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-4-fluorophenyl)-3-iodobicyclo[1.1.1]pentane can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling catalysts. Conditions such as temperature, solvent, and reaction time are optimized based on the desired reaction and product .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex organic molecules .

Scientific Research Applications

1-(2-Chloro-4-fluorophenyl)-3-iodobicyclo[1.1.1]pentane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Chloro-4-fluorophenyl)-3-iodobicyclo[1.1.1]pentane involves its interaction with molecular targets and pathways. The unique structure of the compound allows it to mimic the geometry and substituent exit vectors of benzene rings, making it a valuable bioisostere in drug design. This interaction can influence the physicochemical properties, solubility, and permeability of the resulting molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of chloro, fluoro, and iodo substituents on the phenyl ring.

Properties

IUPAC Name

1-(2-chloro-4-fluorophenyl)-3-iodobicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClFI/c12-9-3-7(13)1-2-8(9)10-4-11(14,5-10)6-10/h1-3H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKXUTWAQDKXZBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)I)C3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClFI
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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